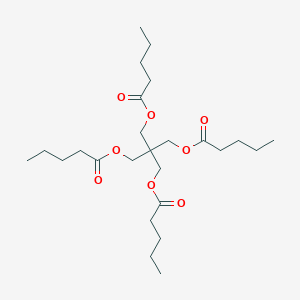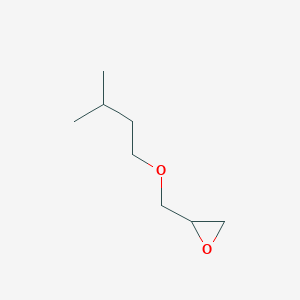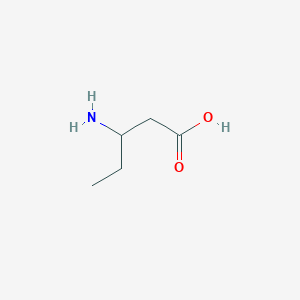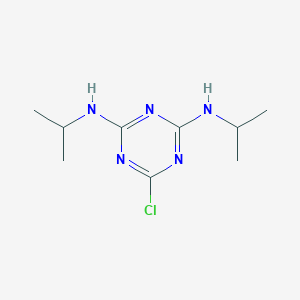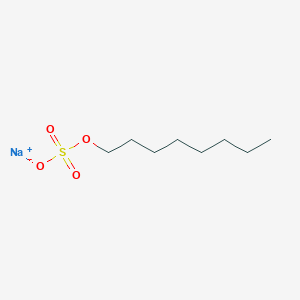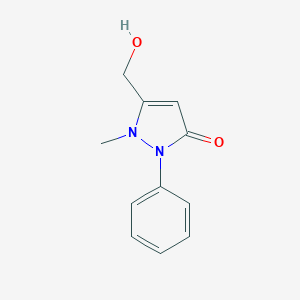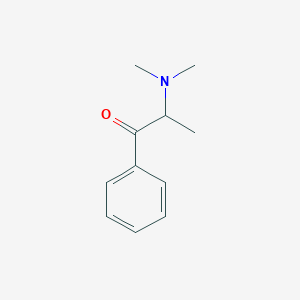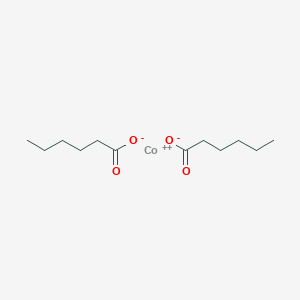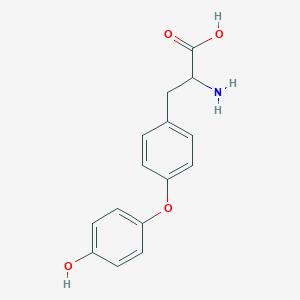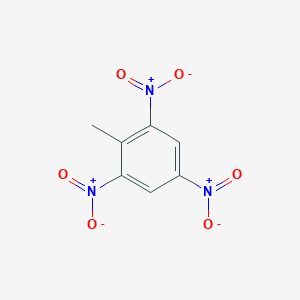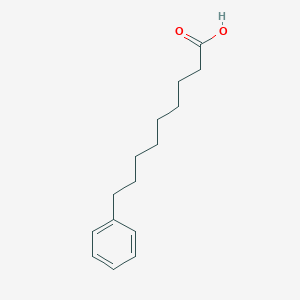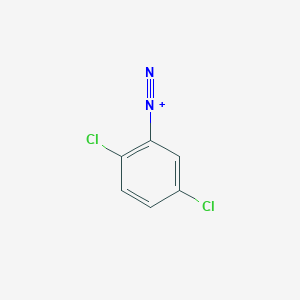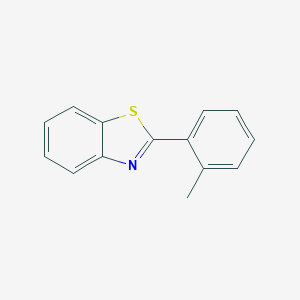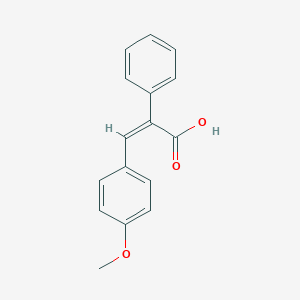![molecular formula C6H15BO3S3 B092762 TRIS[2-MERCAPTOETHYL] ORTHOBORATE CAS No. 15582-80-6](/img/structure/B92762.png)
TRIS[2-MERCAPTOETHYL] ORTHOBORATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS[2-MERCAPTOETHYL] ORTHOBORATE, also known as this compound, is an organoboron compound with the molecular formula C6H15BO3S3. This compound is characterized by the presence of three 2-mercaptoethyl groups attached to a borate core. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TRIS[2-MERCAPTOETHYL] ORTHOBORATE can be synthesized through the reaction of boric acid with 2-mercaptoethanol. The reaction typically involves the following steps:
Mixing: Boric acid is mixed with 2-mercaptoethanol in a suitable solvent such as toluene.
Heating: The mixture is heated under reflux conditions to facilitate the reaction.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure tri(2-mercaptoethyl) borate.
Industrial Production Methods
In an industrial setting, the production of tri(2-mercaptoethyl) borate may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
TRIS[2-MERCAPTOETHYL] ORTHOBORATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to yield thiol derivatives.
Substitution: The mercaptoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted borate esters.
Applications De Recherche Scientifique
TRIS[2-MERCAPTOETHYL] ORTHOBORATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and as a protecting group for thiols.
Biology: The compound is employed in biochemical studies to investigate the interactions of boron-containing compounds with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which tri(2-mercaptoethyl) borate exerts its effects involves the interaction of the borate core with various molecular targets. The mercaptoethyl groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical transformations. The borate core can also participate in coordination chemistry, forming stable complexes with transition metals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri(2,2,2-trifluoroethyl) borate: Similar in structure but with trifluoroethyl groups instead of mercaptoethyl groups.
Trimethyl borate: Contains methyl groups instead of mercaptoethyl groups.
Triethyl borate: Contains ethyl groups instead of mercaptoethyl groups.
Uniqueness
TRIS[2-MERCAPTOETHYL] ORTHOBORATE is unique due to the presence of mercaptoethyl groups, which impart distinct chemical reactivity and properties. These groups enable the compound to participate in thiol-specific reactions, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
15582-80-6 |
|---|---|
Formule moléculaire |
C6H15BO3S3 |
Poids moléculaire |
242.2 g/mol |
Nom IUPAC |
tris(2-sulfanylethyl) borate |
InChI |
InChI=1S/C6H15BO3S3/c11-4-1-8-7(9-2-5-12)10-3-6-13/h11-13H,1-6H2 |
Clé InChI |
WWOWUKPIQFKJRO-UHFFFAOYSA-N |
SMILES |
B(OCCS)(OCCS)OCCS |
SMILES canonique |
B(OCCS)(OCCS)OCCS |
| 15582-80-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


